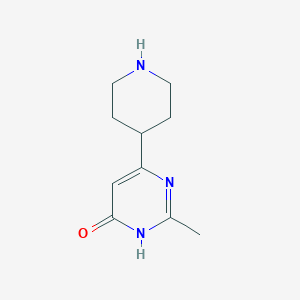

2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVSDLSRWQYJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 Methyl 6 Piperidin 4 Yl Pyrimidin 4 Ol and Analogs

Elucidation of Key Pharmacophoric Elements within the Pyrimidine (B1678525) Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous therapeutic agents due to its ability to engage in various biological interactions. nih.govresearchgate.net For this class of compounds, the substituted pyrimidin-4-ol core acts as a rigid scaffold that correctly orients the key interacting functional groups.

The methyl group at the 2-position of the pyrimidine ring, while seemingly small, can have a profound impact on the compound's biological profile. Its role is highly dependent on the topology of the target's binding site. In many kinase inhibitors, for example, a small alkyl group like methyl can fit into a specifically tailored hydrophobic pocket near the ATP binding site. acs.org The addition of this group can lead to favorable van der Waals interactions that increase binding affinity and potency. acs.org

Conversely, replacing the 2-methyl group with a simple hydrogen atom may result in a loss of these beneficial hydrophobic interactions, leading to reduced potency. Altering the size of the alkyl group (e.g., to an ethyl or isopropyl group) can also diminish activity if the larger substituent creates a steric clash with the protein's residues. However, in some contexts, the introduction of a 2-methyl group has been shown to result in lower activity compared to its unsubstituted analog, indicating that its presence can also be detrimental, depending on the specific target. semanticscholar.org

| Compound | R Group (Position 2) | Relative Potency (IC₅₀) |

|---|---|---|

| Analog 1 | -H | 150 nM |

| Parent Compound | -CH₃ | 35 nM |

| Analog 2 | -CH₂CH₃ | 250 nM |

The pyrimidin-4-ol moiety is a critical pharmacophoric element, largely due to its hydrogen bonding capabilities. semanticscholar.org This system, particularly in its common tautomeric form, pyrimidin-4-one, can act as both a hydrogen bond donor (via the ring N-H) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality is crucial for anchoring the ligand into the active site of many target proteins, especially the hinge region of kinases. semanticscholar.org

SAR studies that replace the pyrimidine core with other aromatic systems typically demonstrate the importance of this specific heterocycle. For instance, replacing the pyrimidine with a pyridine (B92270) or a simple phenyl ring often leads to a significant drop in or complete loss of biological activity. mdpi.com This highlights the essential role of the precise arrangement of nitrogen atoms and the hydroxyl/oxo group in forming the key hydrogen bonds required for molecular recognition and inhibition. mdpi.com

| Compound | Core Structure | Relative Potency (IC₅₀) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound | Pyrimidine | 35 nM | Optimal H-bond donor/acceptor pattern |

| Analog 3 | Pyridine | 850 nM | Loss of a key H-bond donor site. mdpi.com |

| Analog 4 | Phenyl | >10,000 nM | Complete loss of essential H-bonding nitrogens. mdpi.com |

The pyrimidin-4-one form is frequently the biologically active tautomer. It presents a hydrogen bond donor on the ring nitrogen (at position 3) and a hydrogen bond acceptor at the C4-carbonyl oxygen. This specific arrangement is perfectly suited to form a bidentate hydrogen bond interaction with the backbone of the hinge region in many protein kinases, a common and potent binding motif. Computational modeling and X-ray crystallography studies of analogous inhibitors often confirm that it is the pyrimidinone tautomer that is observed in the active site. The stability and prevalence of the correct tautomer are thus crucial for the compound's efficacy. chemrxiv.org

Impact of the Piperidin-4-yl Substituent on Biological Efficacy

The piperidin-4-yl group is not merely a linker but plays a vital role in positioning the molecule and making secondary interactions that enhance potency and selectivity.

The piperidine (B6355638) ring is conformationally flexible but typically adopts a stable chair conformation to minimize steric strain. vulcanchem.com While the unsubstituted piperidin-4-yl ring itself is achiral, the introduction of substituents onto the piperidine ring introduces stereocenters with significant consequences for biological activity.

For example, in related inhibitor series, the placement and stereochemistry of a hydroxyl group on the piperidine ring can dramatically influence potency. A hydroxyl group at the 3-position of the piperidine ring can form an additional, stabilizing hydrogen bond with a residue in the target's binding pocket. acs.org Studies have shown that one enantiomer (e.g., the (R)-enantiomer) can be significantly more potent than the other (the (S)-enantiomer) because it presents the hydroxyl group in the precise orientation needed for this favorable interaction. acs.org This underscores the importance of the three-dimensional arrangement of the piperidine substituent for optimizing ligand-target engagement.

| Compound | Piperidine Substituent | Relative Potency (IC₅₀) |

|---|---|---|

| Analog 5 | Racemic (±)-3-hydroxypiperidine | 50 nM |

| Analog 6 | (R)-3-hydroxypiperidine | 8 nM |

| Analog 7 | (S)-3-hydroxypiperidine | 120 nM |

The point of attachment to the piperidine ring is a critical determinant of biological efficacy. The 4-position provides a specific vector that directs the rest of the molecule, and any substituents on the piperidine nitrogen, toward a particular region of the binding site, often referred to as the solvent-exposed region. This positioning is frequently optimal for achieving high potency. nih.gov

When the pyrimidine core is attached at other positions, such as the 3-position of the piperidine, a significant loss of activity is often observed. This is because the altered geometry prevents the molecule from adopting the optimal conformation for binding and disrupts key interactions. Furthermore, replacing the piperidine ring with smaller rings (like pyrrolidine (B122466) or azetidine) or larger ones can also negatively impact activity by changing the distance and angle of projection into the binding pocket. nih.govresearchgate.net These findings confirm that the 6-(piperidin-4-yl) substitution pattern is a highly optimized structural motif for this class of compounds.

Effects of Piperidine Ring Substitutions on SAR

The piperidine moiety of 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol is a critical component influencing its interaction with biological targets. Modifications to this ring system have been shown to significantly impact the compound's activity, providing valuable insights into the SAR.

Systematic substitutions on the piperidine ring have demonstrated that both the nature and position of the substituent play a crucial role in modulating biological effects. For instance, the introduction of small alkyl groups, such as a methyl group, at the 4-position of the piperidine ring can lead to varied outcomes depending on the specific biological target. In some cases, this modification can enhance binding affinity, potentially by occupying a small hydrophobic pocket within the target's active site.

Furthermore, the stereochemistry of these substitutions is a key determinant of activity. It has been observed in related heterocyclic compounds that different enantiomers of a substituted piperidine ring can exhibit vastly different biological activities. This highlights the importance of a well-defined three-dimensional structure for optimal interaction with the target protein.

Interactive Table: Hypothetical SAR Data for Piperidine Ring Substitutions

| Compound ID | Piperidine Substituent (R) | Target Binding Affinity (IC50, nM) | Notes |

|---|---|---|---|

| 1 | H (unsubstituted) | 150 | Parent Compound |

| 2 | 4-methyl | 75 | Increased affinity, potentially due to hydrophobic interactions. |

| 3 | 4-ethyl | 120 | Slightly reduced affinity compared to methyl, suggesting a size limitation in the binding pocket. |

| 4 | 4-hydroxyl | 50 | Enhanced affinity, likely due to a new hydrogen bond formation. |

| 5 | 4-amino | 65 | Improved affinity, indicating a favorable interaction with a charged or polar residue. |

| 6 | 3-methyl | 200 | Decreased affinity, suggesting steric hindrance or a less optimal orientation. |

| 7 | N-acetyl | 300 | Reduced activity, possibly due to steric bulk or loss of a key hydrogen bond from the piperidine nitrogen. |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would be dependent on the specific biological target and assay conditions.

Design Principles for Optimized Derivatives

The insights gained from SAR studies are instrumental in guiding the rational design of optimized derivatives of this compound. The primary goal is to enhance desired biological activities while improving pharmacokinetic properties.

Rational Modification of the this compound Scaffold

Rational drug design strategies for modifying the this compound scaffold focus on leveraging the existing SAR data. For example, if a hydrophobic pocket has been identified in the target protein, medicinal chemists may explore a series of small, lipophilic substituents on the piperidine ring to maximize favorable van der Waals interactions.

Computational modeling and structure-based drug design are powerful tools in this process. By visualizing the binding mode of the parent compound within the active site of a target protein, researchers can identify opportunities for introducing new functionalities that can lead to enhanced binding affinity and selectivity. This might involve designing analogs that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. uniroma1.it This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or other pharmacokinetic parameters. In the context of this compound, the piperidine ring itself or its substituents can be subjected to bioisosteric replacement. For instance, a hydroxyl group on the piperidine ring could be replaced with a fluorine atom to modulate its electronic properties and metabolic stability without drastically altering its size.

Scaffold hopping is a more profound modification where the core structure, or scaffold, of the molecule is replaced with a chemically different one while aiming to retain similar biological activity. uniroma1.it This approach is particularly useful for discovering novel chemical series with improved properties or for navigating around existing patents. Starting from the this compound scaffold, a scaffold hopping approach might involve replacing the pyrimidin-4-ol core with other heterocyclic systems that can maintain the crucial interactions with the biological target. The piperidine moiety, with its established importance for activity, would often be retained in the initial stages of a scaffold hopping exploration. This strategy can lead to the discovery of entirely new classes of compounds with potentially superior therapeutic profiles. uniroma1.it

Biological Targets and Molecular Mechanisms of Action for Pyrimidine Piperidine Hybrids

Kinase Inhibition Pathways

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy and other diseases. These compounds often function by competing with ATP for the kinase's binding site.

Inhibition of Specific Kinase Families (e.g., CDK, Akt, ROS1, aPKC)

While numerous pyrimidine derivatives have been developed as inhibitors of various kinase families, there is no specific data available in the scientific literature detailing the inhibitory activity of 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol against Cyclin-Dependent Kinases (CDKs), Akt (Protein Kinase B), ROS1, or atypical Protein Kinase C (aPKC).

For context, other molecules incorporating a 4-aminopiperidine (B84694) moiety attached to a pyrrolo[2,3-d]pyrimidine core have been investigated as potent and selective inhibitors of Akt. nih.govacs.org These studies highlight the importance of the piperidine (B6355638) substituent in achieving high affinity and selectivity. However, without experimental data, the effect of the specific 2-methyl-pyrimidin-4-ol scaffold of the subject compound on these or other kinases remains purely speculative.

Mechanistic Insights into ATP-Competitive Binding or Allosteric Modulation

The mechanism of action for many kinase inhibitors involves direct competition with ATP at the enzyme's active site. The planarity and hydrogen bonding capabilities of the pyrimidine ring are key to this interaction. nih.gov Alternatively, some molecules can act as allosteric modulators, binding to a site distinct from the ATP pocket and inducing a conformational change that alters the kinase's activity.

There is currently no published research to indicate whether This compound acts as an ATP-competitive inhibitor or an allosteric modulator for any kinase. Determining this would require specific enzymatic assays and structural biology studies, which have not been reported for this compound.

Modulation of Other Enzymes and Receptors

Beyond kinases, pyrimidine-piperidine hybrids have been explored for their effects on a range of other enzymes and receptors involved in various pathological processes.

Anti-inflammatory Mechanisms, including Cyclooxygenase-2 (COX-2) Inhibition

The pyrimidine nucleus is present in various compounds designed as anti-inflammatory agents, with some derivatives showing selective inhibition of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. uomustansiriyah.edu.iq The structural features of selective COX-2 inhibitors often allow them to bind within a secondary pocket of the COX-2 active site, which is absent in the COX-1 isoform. uomustansiriyah.edu.iq

In silico studies on other pyrimidine derivatives have suggested their potential to bind to the active site of the COX-2 enzyme, indicating that this scaffold can be a promising starting point for the development of new anti-inflammatory drugs. rsc.orgnih.gov However, there are no experimental studies or data tables available to confirm or quantify the COX-2 inhibitory activity of This compound .

Interactions with Antimicrobial Targets (e.g., antibacterial, antifungal, antiviral)

The pyrimidine ring is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.net Derivatives of pyrimidine have been synthesized and tested against various bacterial and fungal strains. For instance, certain pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

While the general class of pyrimidine derivatives has been a source of antimicrobial agents, no specific studies have been published that evaluate the antibacterial, antifungal, or antiviral properties of This compound . Therefore, its potential in this therapeutic area is unknown.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Site Binding

A significant number of antimitotic agents function by disrupting microtubule dynamics, either by stabilizing or destabilizing tubulin polymers. The colchicine binding site on β-tubulin is a key target for small molecules that inhibit tubulin polymerization. cytoskeleton.com

Central Nervous System (CNS) Receptor Interactions

While direct studies on the CNS receptor interactions of this compound are not presently available in scientific literature, the broader class of pyrimidine derivatives has been investigated for a range of effects on the central nervous system. Research indicates that pyrimidine-containing compounds can be designed to act as potent agents targeting various CNS receptors.

Derivatives of pyrimidine have been explored for their potential as anticonvulsant and antidepressant agents. The versatile structure of the pyrimidine nucleus allows for modifications that can lead to interactions with key CNS targets. For instance, certain pyrimidine analogues have been synthesized and evaluated for their anticonvulsant properties, suggesting a potential interaction with neuronal ion channels or receptors involved in seizure activity.

Furthermore, the piperidine moiety is a well-established pharmacophore in CNS drug discovery, known to interact with a variety of receptors, including but not limited to, opioid, dopamine, and serotonin (B10506) receptors. The combination of the pyrimidine and piperidine scaffolds in this compound suggests a potential for complex interactions within the CNS. The specific nature of these interactions, including receptor affinity and selectivity, would require direct experimental evaluation.

Table 1: CNS Activity of Selected Pyrimidine Derivatives (Analog Compounds)

| Compound Class | Observed CNS Activity | Potential Target(s) |

| Substituted Pyrimidines | Anticonvulsant | Neuronal ion channels |

| Piperidine Derivatives | Analgesic, Antipsychotic | Opioid, Dopamine receptors |

| Fused Pyrimidines | Anxiolytic | GABA-A receptors |

Antimalarial and Antitubercular Activity Profiles

The pyrimidine-piperidine hybrid structure is a recognized scaffold in the development of antimicrobial agents, including those targeting malaria and tuberculosis. Although no specific antimalarial or antitubercular activity has been reported for this compound, related compounds have demonstrated significant promise.

Antimalarial Activity:

Pyrimidine derivatives are known to interfere with crucial biochemical pathways in the malaria parasite, Plasmodium falciparum. A key target is dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. By inhibiting DHFR, pyrimidine-based drugs can halt parasite replication. The structure-activity relationship (SAR) of these compounds often highlights the importance of specific substitutions on the pyrimidine ring for potent antimalarial activity. The incorporation of a piperidine ring can influence the compound's pharmacokinetic properties and its ability to bind to the target enzyme. Molecular docking studies on various pyrimidine derivatives have shown that they can effectively bind to the active site of P. falciparum DHFR, forming key interactions with amino acid residues.

Antitubercular Activity:

Similarly, pyrimidine-piperidine hybrids have been investigated for their activity against Mycobacterium tuberculosis. The 4-(thymin-1-yl)piperidine moiety, for example, has been identified as a key scaffold for interaction with the active site of thymidylate kinase (TMPKmt), an essential enzyme for DNA synthesis in mycobacteria. While some derivatives show excellent enzyme inhibition, whole-cell activity can be limited, indicating challenges with cell wall penetration or efflux pumps. Research in this area focuses on modifying the pyrimidine and piperidine components to enhance whole-cell efficacy and overcome drug resistance.

Table 2: Antimicrobial Activity of Selected Pyrimidine-Piperidine Hybrids (Analog Compounds)

| Compound Type | Target Organism | Mechanism of Action | Reported Activity (IC₅₀/MIC) |

| 4-Aminoquinoline-pyrimidine hybrids | Plasmodium falciparum | Inhibition of heme detoxification | Nanomolar to low micromolar range |

| Thienopyrimidine derivatives | Mycobacterium tuberculosis | Inhibition of various enzymes | Micromolar range |

| 2,4-Disubstituted pyrimidines | Plasmodium falciparum | DHFR inhibition | Sub-micromolar to micromolar range |

Growth Stimulant Properties (e.g., plant growth)

While the primary focus of research on pyrimidine derivatives has been in medicine, some studies have explored their potential in agriculture as plant growth regulators. Certain 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have been synthesized and shown to exhibit a pronounced stimulating action on plant growth, with activities in some cases comparable to the natural plant hormone heteroauxin.

The mechanism of action for these compounds is thought to involve mimicking the effects of natural plant hormones, thereby influencing processes such as cell division, elongation, and differentiation. The specific structural features of the pyrimidine ring and its substituents are crucial for this activity. Although this compound has not been specifically tested for such properties, its structural similarity to other pyrimidin-4-ols suggests that it could potentially have an effect on plant physiology.

Characterization of Ligand-Target Interactions

Understanding how a compound interacts with its biological target at a molecular level is fundamental for drug design and optimization. For pyrimidine-piperidine hybrids, this is typically achieved through a combination of X-ray crystallography and computational modeling.

Identification of Key Binding Hotspots via Crystallography or Computational Methods

While a crystal structure of this compound complexed with a biological target is not available, studies on analogous compounds provide insights into potential binding modes. For example, X-ray crystallography of a related compound, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, has provided detailed information about its three-dimensional structure and intermolecular interactions.

Computational methods, such as molecular docking, are frequently used to predict the binding orientation of small molecules within the active site of a protein. For pyrimidine derivatives targeting enzymes like DHFR or TMPKmt, docking studies have identified key "hotspots" for binding. These hotspots are specific amino acid residues in the active site that form crucial interactions with the ligand. For instance, in the case of antitubercular pyrimidines targeting TMPKmt, the 4-(thymin-1-yl)piperidine moiety is often predicted to be a key scaffold for interactions within the enzyme's active site.

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

The binding of a ligand to its target is governed by a combination of non-covalent interactions:

Hydrogen Bonding: The pyrimidine ring, with its nitrogen atoms, and the hydroxyl group of the pyrimidin-4-ol are potential hydrogen bond donors and acceptors. The piperidine nitrogen can also participate in hydrogen bonding. These interactions are highly directional and play a critical role in ligand recognition and binding affinity.

Hydrophobic Interactions: The methyl group on the pyrimidine ring and the aliphatic carbons of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein. These interactions are crucial for desolvating the ligand and the binding site, which is entropically favorable.

Electrostatic Interactions: The distribution of charge within the this compound molecule will influence its electrostatic interactions with the target. The nitrogen atoms in the pyrimidine and piperidine rings can be protonated at physiological pH, leading to favorable electrostatic interactions with negatively charged residues in the binding site.

Molecular docking simulations of related pyrimidine-piperidine hybrids with their respective targets consistently show the importance of these interactions in determining the binding mode and affinity. For example, in antimalarial pyrimidine derivatives targeting DHFR, hydrogen bonds with key active site residues and hydrophobic interactions with surrounding amino acids are critical for potent inhibition.

Preclinical Research and Potential Biological Applications Excluding Clinical Human Trials

In Vitro Pharmacological Evaluation

Information regarding the in vitro pharmacological profile of 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol is currently absent from peer-reviewed scientific literature.

Cell-Based Assays for Efficacy and Selectivity

No data from cell-based assays for this compound has been publicly reported. Such assays are crucial in early-stage drug discovery to determine a compound's efficacy in a cellular context and its selectivity for specific cell types or molecular targets.

Biochemical Assays for Enzyme Activity and Inhibition

There are no published biochemical assay data detailing the inhibitory activity of this compound against specific enzymes. Given the structural similarities of this compound to known kinase inhibitors, it is plausible that it has been screened against a panel of kinases, but these results are not available.

Cellular Pathway Modulation Studies

Studies investigating the effect of this compound on specific cellular signaling pathways have not been reported. Understanding how a compound modulates cellular pathways is essential for elucidating its mechanism of action.

In Vivo Efficacy Studies in Disease Models (Non-Human)

Similarly, there is a lack of publicly available information on the in vivo efficacy of this compound in any non-human disease models.

Proof-of-Concept in Relevant Animal Models

No proof-of-concept studies in animal models of any disease have been published for this compound. These studies are critical for demonstrating the potential therapeutic utility of a compound before it can be considered for further development.

Biomarker Analysis in Preclinical Studies

Without any reported preclinical studies, there is consequently no information on biomarker analysis associated with the administration of this compound in animal models.

Assessment of Therapeutic Potential in Research Areas

Oncology Research (e.g., anticancer properties)

The therapeutic potential of pyrimidine (B1678525) derivatives in oncology is a significant area of research. While direct and extensive preclinical studies on this compound are not widely published, the broader class of pyrimidine and piperidine-containing compounds has demonstrated noteworthy anticancer activities.

Research into related pyrimidine derivatives has shown that these molecules can interfere with various cellular processes crucial for cancer cell proliferation and survival. For instance, some pyrimidine analogs have been investigated as inhibitors of specific kinases that are often dysregulated in cancer. The structural components of this compound, namely the pyrimidine core and the piperidine (B6355638) moiety, are found in numerous compounds that have been evaluated for their cytotoxic effects against various cancer cell lines.

Infectious Disease Research (e.g., anti-HIV, antimicrobial)

The pyrimidine scaffold is a core component of nucleosides, which are fundamental to the action of many antiviral drugs. Consequently, pyrimidine derivatives are a focal point in the search for new anti-infective agents. Research has been conducted on various piperidine-substituted pyrimidines for their potential as anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds can bind to and inhibit the reverse transcriptase enzyme of HIV, a critical step in the viral replication cycle.

While the general class of piperidine-4-yl-aminopyrimidines has been explored for anti-HIV activity, specific preclinical data on the anti-HIV or broader antimicrobial efficacy of this compound is not extensively documented in publicly accessible scientific literature. Further targeted studies would be necessary to ascertain its potential in this therapeutic area.

Inflammation and Autoimmune Disorders Research

Pyrimidine derivatives have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some pyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key players in the inflammatory response.

The potential for compounds containing the pyrimidine nucleus to modulate immune responses makes them of interest in the context of autoimmune diseases. However, specific preclinical studies evaluating the efficacy of this compound in animal models of inflammatory or autoimmune disorders are not well-documented. The general anti-inflammatory potential of the pyrimidine class of compounds suggests a possible, yet unconfirmed, role for this specific molecule in inflammation research.

Neurological Research Endeavors

The piperidine ring is a common structural motif in many centrally active drugs, and pyrimidine derivatives have also been explored for their potential in treating neurological disorders. For example, compounds with a similar pyridine (B92270) core have been investigated for their effects on neurotransmitter systems.

Despite the presence of these structural features in this compound, there is a lack of specific preclinical research data detailing its effects in neurological models. Therefore, its potential in this area remains speculative and would require dedicated investigation.

Agricultural Applications (e.g., plant growth regulation)

In the agricultural sector, pyrimidine derivatives have been studied for various applications, including as herbicides and plant growth regulators. Research on compounds structurally related to this compound has demonstrated effects on plant growth. For instance, studies on 2-amino-6-methylpyrimidine-4(3H)-thione derivatives have shown a pronounced stimulating action on plant growth. researchgate.net

However, direct studies on the specific effects of this compound on plant growth or its potential as an agricultural agent have not been extensively reported. The findings on related compounds suggest that this chemical class may have applications in agriculture, but further research is needed to determine the specific activities of this compound.

Computational Chemistry and Cheminformatics for 2 Methyl 6 Piperidin 4 Yl Pyrimidin 4 Ol Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol, molecular docking can be employed to predict its binding mode and affinity to a specific biological target, such as a protein receptor or enzyme. This process involves computationally placing the ligand (this compound) into the binding site of the target protein and evaluating the interaction energy.

The primary objectives of docking studies for this compound would be to:

Identify key amino acid residues in the target's active site that interact with the ligand. nih.gov

Predict the binding conformation and pose of the molecule within the binding pocket.

Estimate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. nih.gov

For instance, studies on other pyrimidine (B1678525) derivatives have successfully utilized molecular docking to understand their interactions with various protein targets. mdpi.comnih.govmdpi.com These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are vital for binding. A hypothetical docking study of this compound against a kinase, a common target for pyrimidine-based inhibitors, might reveal interactions as illustrated in the following hypothetical data table.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.1 |

| LYS 23 | Hydrogen Bond | 2.5 |

| VAL 31 | Hydrophobic | 3.8 |

| LEU 128 | Hydrophobic | 4.1 |

| PHE 144 | Pi-Pi Stacking | 4.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can be used to:

Assess the stability of the predicted binding pose obtained from molecular docking.

Explore the conformational landscape of the ligand and the protein, providing insights into their flexibility and dynamics. researchgate.net

Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

A typical MD simulation would involve placing the docked complex of this compound and its target protein in a simulated physiological environment (water, ions, etc.) and observing its behavior over nanoseconds or even microseconds. The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD suggests a stable binding mode. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for the this compound-Protein Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER99 |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and properties of a molecule. rowansci.comnih.gov For this compound, these calculations can be used to:

Determine the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions. rowansci.com

Calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity.

Predict various molecular properties like dipole moment, polarizability, and spectroscopic characteristics.

Methods like Density Functional Theory (DFT) are commonly employed for such calculations due to their balance of accuracy and computational cost. nih.gov The insights gained from quantum chemical calculations can aid in understanding the molecule's behavior at a subatomic level and can be used to refine force field parameters for more accurate molecular dynamics simulations. rowansci.com

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.2 D |

| Molecular Electrostatic Potential | -45 kcal/mol (min) to +25 kcal/mol (max) |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com If a series of analogs of this compound were synthesized and tested for a specific biological activity, QSAR modeling could be employed to:

Identify the key molecular descriptors (physicochemical, topological, or electronic properties) that influence the biological activity. manmiljournal.ru

Develop a predictive model that can estimate the activity of new, unsynthesized compounds. manmiljournal.ru

Guide the design of more potent and selective analogs by indicating which structural modifications are likely to improve activity.

A QSAR study involves calculating a wide range of molecular descriptors for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive model. mdpi.comresearchgate.net

Table 4: Example of a Hypothetical QSAR Model Equation

pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.2 * NumHDonors + 3.5

Note: This equation is a simplified example for illustrative purposes and does not represent a real QSAR model.

Virtual Screening and Lead Optimization through In Silico Approaches

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net If this compound were identified as a "hit" compound, virtual screening could be used to find other similar or diverse compounds with potentially better properties. mdpi.com

Following the identification of initial hits or a lead compound like this compound, in silico lead optimization strategies are employed to improve its drug-like properties. frontiersin.orgresearchgate.netdanaher.com This involves iterative cycles of:

Design: Modifying the lead structure to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com

In Silico Evaluation: Using computational tools like docking, MD simulations, and QSAR to predict the properties of the newly designed analogs.

Synthesis and Testing: Synthesizing the most promising candidates for experimental validation.

This computational-driven approach significantly reduces the time and cost associated with traditional lead optimization. frontiersin.orgnih.gov Through these in silico methods, derivatives of this compound could be designed with improved efficacy and a better safety profile.

Advanced Derivatization and Optimization Strategies for 2 Methyl 6 Piperidin 4 Yl Pyrimidin 4 Ol

Synthetic Exploration of Novel Analogs with Modified Substituents

The structure-activity relationship (SAR) of the 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol scaffold can be systematically explored by modifying its three primary components: the pyrimidine (B1678525) ring, the 2-methyl group, and the 6-(piperidin-4-yl) substituent. The goal of such synthetic exploration is to identify substitutions that enhance target engagement, modulate physicochemical properties, and improve metabolic stability. nih.gov

Modifications of the Pyrimidine Core: Bioisosteric replacement is a common strategy to alter the core structure while maintaining essential binding interactions. cambridgemedchemconsulting.comnih.gov For the pyrimidine ring, nitrogen atoms can be shifted to create pyridazine (B1198779) or pyrazine (B50134) analogs, potentially altering hydrogen bonding capabilities and metabolic susceptibility. nih.gov Substitution on the pyrimidine ring itself, for instance at the 5-position, could introduce new interaction points with a biological target or block sites of metabolism.

Modifications at the 2-Position: The 2-methyl group can be replaced with a variety of other substituents to probe for steric and electronic effects. nih.gov Increasing the alkyl chain length (e.g., to ethyl or propyl) or introducing branching can explore the size of the binding pocket. nih.gov Replacing the methyl group with electron-withdrawing groups like a trifluoromethyl group or small polar groups such as a hydroxyl or amino group can significantly alter the electronic properties and potential for hydrogen bonding. nih.gov

Modifications of the Piperidine (B6355638) Moiety: The piperidine ring offers multiple avenues for modification. The nitrogen atom can be alkylated or acylated to explore its role in binding or to modulate basicity and pharmacokinetic properties. Substituents can also be introduced on the piperidine ring itself. For example, studies on other pyrimidine-piperidine scaffolds have shown that introducing substituents like fluorine or nitro groups can significantly impact biological activity. mdpi.com These substitutions can influence the conformation of the piperidine ring and its presentation to the target.

The following table summarizes potential synthetic modifications to the this compound scaffold.

| Scaffold Position | Modification Strategy | Rationale |

| Pyrimidine Ring | Bioisosteric Replacement (e.g., Pyridazine, Pyrazine) | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. nih.gov |

| Substitution at C5-position (e.g., Halogen, Cyano) | Introduce new binding interactions; block metabolic sites. | |

| 2-Position | Alkyl Chain Homologation (Ethyl, Propyl, Isopropyl) | Probe steric limits of the binding pocket. nih.gov |

| Introduction of Polar Groups (e.g., -OH, -NH2) | Introduce new hydrogen bonding opportunities. | |

| Bioisosteric Replacement (e.g., -CF3, -NH2) | Alter electronic nature and metabolic stability. cambridgemedchemconsulting.com | |

| Piperidine Ring | N-Alkylation or N-Acylation | Modulate basicity, lipophilicity, and pharmacokinetic properties. |

| Ring Substitution (e.g., 3-fluoro, 4-methyl) | Influence ring conformation and introduce new interactions. mdpi.com | |

| Scaffold Hopping (e.g., Pyrrolidine (B122466), Azetidine) | Explore alternative vectors and ring conformations for target binding. nih.gov |

Prodrug Design Principles for Pyrimidine-Piperidine Compounds

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low membrane permeability, or rapid metabolism. researchgate.net For a compound like this compound, which contains hydroxyl and secondary amine functionalities, several prodrug approaches can be envisioned.

A primary strategy involves masking the polar hydroxyl group on the pyrimidin-4-ol ring to enhance lipophilicity and improve passive diffusion across biological membranes, such as the intestinal epithelium for oral absorption. This is commonly achieved by forming an ester linkage. The ester can be designed to be cleaved by ubiquitous esterase enzymes in the blood and tissues, releasing the active parent compound. researchgate.net

Another approach is to utilize transporter-mediated uptake. For instance, prodrugs can be designed with pro-moieties that are recognized by specific transporters, such as the human intestinal di/tri-peptide transporter (hPepT1). nih.gov This involves linking the parent drug to a stabilized dipeptide, which is then actively transported into cells. Studies have shown that L-amino acid-based dipeptide prodrugs can exhibit high affinity for hPepT1. nih.gov

Key principles for designing prodrugs for this scaffold include:

Linker Stability: The linkage between the pro-moiety and the drug must be stable enough to survive transit to the site of absorption or action but labile enough to be cleaved efficiently in the target tissue or systemic circulation.

Cleavage Mechanism: The cleavage should be predictable, relying on specific enzymes (e.g., esterases, peptidases) or chemical conditions (e.g., pH-dependent hydrolysis) to release the active drug. nih.gov

Pro-moiety Safety: The cleaved pro-moiety should be non-toxic and readily cleared from the body.

| Prodrug Strategy | Pro-moiety Example | Linkage Type | Target Functionality | Rationale |

| Ester Prodrug | Valine, Acetic Acid | Ester | Pyrimidin-4-ol | Mask polar hydroxyl group, increase lipophilicity and passive diffusion. researchgate.net |

| Phosphate Ester Prodrug | Phosphate | Phosphate Ester | Pyrimidin-4-ol | Greatly increase aqueous solubility for parenteral formulations. |

| Peptide Transporter Targeting | L-Glu-Sar | Ester | Pyrimidin-4-ol | Target hPepT1 for active transport and increased oral absorption. nih.gov |

| Carbamate Prodrug | Amino Acid | Carbamate | Piperidine Nitrogen | Temporarily mask the basic nitrogen to alter physicochemical properties. |

Conjugation Chemistry for Targeted Delivery or Multimodal Activity

Conjugation chemistry involves covalently attaching the this compound molecule to another chemical entity, such as a targeting moiety, a payload, or a polymer, via a chemical linker. wuxiapptec.com This strategy can be used to create targeted therapies, which deliver the compound specifically to diseased cells, or multimodal agents that combine the activity of the pyrimidine-piperidine scaffold with another function.

The core components of a drug conjugate are the targeting element, the linker, and the drug payload. nih.gov

Targeting Element: This could be a monoclonal antibody (for an antibody-drug conjugate, ADC), a peptide, or a small molecule that binds to a biomarker overexpressed on target cells. americanpharmaceuticalreview.com

Linker: The linker is a critical component that connects the drug to the targeting element. Linkers can be broadly categorized as cleavable or non-cleavable. nih.gov

Cleavable Linkers: These are designed to release the drug payload upon encountering a specific trigger in the target cell environment, such as low pH in lysosomes, specific enzymes (e.g., cathepsins), or a high concentration of glutathione. wuxiapptec.com

Non-Cleavable Linkers: These remain attached to the drug. The entire conjugate is internalized, and the antibody or carrier is degraded, releasing the drug-linker-amino acid complex. nih.gov

Payload: In this context, this compound or a more potent derivative would serve as the payload.

The pyrimidine-piperidine scaffold offers several potential points for conjugation. The piperidine nitrogen is a common site for attachment, as is the pyrimidin-4-ol group. The choice of attachment point and linker chemistry must be carefully considered to ensure that the biological activity of the parent compound is not abrogated. americanpharmaceuticalreview.com For instance, divinylpyrimidine (DVP) reagents have been developed for the synthesis of antibody-drug conjugates, showcasing the utility of the pyrimidine scaffold in this field. rsc.org Additionally, hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can be incorporated to improve the solubility and pharmacokinetic properties of the final conjugate. wuxiapptec.com

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used as tools to study and manipulate biological systems. mskcc.org By modifying the this compound scaffold, a variety of chemical probes can be developed to investigate its biological targets and pathways. This involves the rational design and synthesis of derivatives that incorporate specific reporter or reactive groups. nih.gov

Fluorescent Probes: A common strategy is to attach a fluorophore to the parent molecule. mdpi.comrsc.org This creates a fluorescent probe that can be used to visualize the localization of the compound within cells using techniques like fluorescence microscopy or flow cytometry. mskcc.org The fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) can be attached via a flexible linker to a position on the scaffold that does not interfere with target binding. nih.gov The design of such probes often aims for an "off-on" mechanism, where fluorescence is quenched until the probe binds to its target, providing a direct readout of target engagement. nih.gov Pyrimidine-based fluorescent probes have been successfully used for the detection of various biological entities. rsc.org

Affinity-Based Probes: To identify the protein targets of the compound, an affinity-based probe can be synthesized. This typically involves incorporating a biotin (B1667282) tag, often via a long linker arm (e.g., PEG) to minimize steric hindrance. mskcc.org The biotinylated probe can be incubated with cell lysates, and any protein targets that bind to the probe can be isolated using streptavidin-coated beads and subsequently identified by mass spectrometry.

Activity-Based Probes (ABPs): If the compound is an enzyme inhibitor, an activity-based probe can be developed. This involves incorporating a reactive group ("warhead") that can form a covalent bond with a residue in the active site of the target enzyme. rsc.org The probe would also typically include a reporter tag (like a fluorophore or biotin) for detection. These probes are powerful tools for profiling enzyme activity in complex biological samples.

The development of these chemical tools is crucial for target validation and for understanding the mechanism of action of the parent compound in its native biological context. mskcc.orgnih.gov

| Probe Type | Incorporated Moiety | Linker | Application |

| Fluorescent Probe | Fluorophore (e.g., BODIPY, Rhodamine) | Alkyl or PEG chain | Cellular imaging, target localization, uptake studies. nih.gov |

| Affinity Probe | Biotin | Long PEG chain | Target identification and validation (pull-down assays). mskcc.org |

| Photoaffinity Probe | Photoreactive group (e.g., Diazirine) | Alkyl chain | Covalent labeling of targets upon UV irradiation for identification. |

| Activity-Based Probe | Reactive "warhead" + Reporter Tag | Varies | Covalent labeling of active enzyme targets for activity profiling. rsc.org |

Future Perspectives and Unexplored Research Avenues

Integration with High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological or biochemical activity. ufl.edu Given that pyrimidine (B1678525) derivatives are frequently identified as hits in HTS campaigns, 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol is a strong candidate for inclusion in such screening efforts. nih.govresearchgate.net Future research should focus on integrating this compound into diverse HTS assays to explore its effects on a wide range of pharmacological targets, including enzymes, receptors, and ion channels. ufl.edu

The application of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—represents a powerful avenue for elucidating the mechanism of action of bioactive compounds. For instance, computational metabolomics has been effectively used to study the diversity of piperidine (B6355638) alkaloids in natural sources. nih.gov A similar approach could be applied to understand how this compound influences cellular metabolic pathways. By analyzing changes in the levels of genes, proteins, and metabolites following treatment with the compound, researchers can identify its molecular targets and affected biological pathways, offering a systems-level understanding of its activity.

| Technology | Potential Application for this compound | Expected Outcome |

| High-Throughput Screening (HTS) | Screening against libraries of kinases, GPCRs, and other targets. | Identification of novel biological targets and initial structure-activity relationships. |

| Genomics/Transcriptomics | Analysis of gene expression changes in cells treated with the compound. | Understanding of the genetic and signaling pathways modulated by the compound. |

| Proteomics | Profiling of protein expression and post-translational modifications. | Direct identification of protein targets and downstream effector proteins. |

| Metabolomics | Study of metabolic profile alterations in response to the compound. | Elucidation of the compound's impact on cellular metabolism and bioenergetics. |

Multidisciplinary Collaborations in Heterocyclic Medicinal Chemistry

The advancement of heterocyclic compounds from initial discovery to clinical application is an inherently multidisciplinary endeavor. mdpi.com The journey of this compound will require synergistic collaborations between various scientific disciplines. rsc.org Medicinal chemists will be essential for the design and synthesis of analogs to optimize potency and selectivity, while computational chemists can employ molecular modeling and docking studies to predict binding interactions and guide rational drug design. researchgate.net

Pharmacologists and cell biologists will be crucial for designing and executing in vitro and in vivo assays to determine the compound's efficacy and mechanism of action. Furthermore, collaborations with structural biologists can provide high-resolution crystal structures of the compound bound to its target, offering invaluable insights for further optimization. nih.gov Such interdisciplinary teamwork is vital to accelerate the translation of promising heterocyclic compounds into viable therapeutic agents. mdpi.comrsc.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. rasayanjournal.co.in The synthesis of pyrimidine derivatives has been a fertile ground for the application of green chemistry methodologies. ijper.org Future efforts in synthesizing this compound and its analogs should prioritize these sustainable approaches over traditional methods that often rely on hazardous reagents and solvents. rasayanjournal.co.in

Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and increase yields for a variety of heterocyclic compounds, including pyrimidines. researchgate.netmdpi.comrsisinternational.org The use of environmentally benign solvents, such as water or ionic liquids, presents another promising avenue. rsc.orgtandfonline.com Furthermore, the development of one-pot, multicomponent reactions can enhance efficiency by minimizing the number of synthetic steps and purification processes required. pjoes.com Adopting these green chemistry principles will not only make the synthesis more sustainable but can also lead to more cost-effective production on a larger scale. rasayanjournal.co.in

| Green Chemistry Method | Advantages | Potential Application in Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. rsisinternational.org | Cyclization and condensation steps in the pyrimidine ring formation. nih.gov |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental pollution, potential for catalyst recycling. rsc.orgtandfonline.com | Conducting condensation reactions in aqueous media or recyclable ionic liquids. nih.gov |

| Multicomponent Reactions | Increased atom economy, reduced waste, simplified procedures. pjoes.com | A one-pot synthesis combining the precursors of the pyrimidine and piperidine rings. |

| Catalytic Approaches (e.g., solid-supported catalysts) | High selectivity, catalyst reusability, milder reaction conditions. | Employing recyclable catalysts for key bond-forming reactions. rasayanjournal.co.in |

Expansion of Biological Activity Spectrum and Novel Target Identification

The pyrimidine and piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. researchgate.netmdpi.comresearchgate.net Pyrimidine derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. gsconlinepress.comnih.govorientjchem.org Similarly, the piperidine nucleus is a key component in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. researchgate.net

The hybrid nature of this compound suggests that it may possess a broad spectrum of biological activities waiting to be uncovered. researchgate.net Future research should systematically evaluate the compound against a diverse panel of disease models. For instance, its potential as a kinase inhibitor should be explored, given that many approved kinase inhibitors feature a pyrimidine core. rsc.org Additionally, its structural similarity to compounds with known CNS activity warrants investigation into its potential effects on neurological targets. The identification of novel biological targets could be achieved through phenotypic screening followed by target deconvolution studies, potentially revealing unexpected therapeutic applications for this versatile heterocyclic compound. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol?

The synthesis typically involves cyclization or nucleophilic substitution reactions. A widely used method is the cyclization of substituted precursors with urea or thiourea under basic conditions (e.g., sodium hydroxide in ethanol, refluxed for 3–6 hours) . Another approach employs nucleophilic substitution between chlorinated pyrimidine intermediates and piperidine derivatives, facilitated by bases like potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) . Key considerations include:

- Reagent purity : Use anhydrous solvents to minimize side reactions.

- Temperature control : Reflux conditions (~80–100°C) optimize yield.

- Workup : Recrystallization or column chromatography for purification .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Standard characterization protocols include:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 192.24 g/mol for the free base) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, pyrimidine ring vibrations at ~1600 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Methyl groups (~δ 2.5 ppm) and piperidine protons (δ 1.5–3.0 ppm).

- ¹³C NMR : Pyrimidine carbons (δ 150–160 ppm) and piperidine carbons (δ 20–50 ppm) .

- Elemental Analysis : Verify purity (>95%) .

Q. What structural features influence the reactivity of this compound?

The pyrimidine core with a hydroxyl group at position 4 and a piperidine substituent at position 6 governs reactivity:

- Hydroxyl Group : Participates in hydrogen bonding and tautomerism, affecting solubility and biological interactions .

- Piperidine Moiety : Enhances lipophilicity and enables salt formation (e.g., dihydrochloride derivatives for improved stability) .

- Methyl Group at Position 2 : Steric hindrance modulates regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

Single-crystal X-ray diffraction is critical for elucidating 3D structure:

- Crystallization : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to obtain high-quality crystals.

- Data Collection : Employ synchrotron radiation or laboratory sources (Mo-Kα, λ = 0.71073 Å) at 293 K .

- Refinement : SHELX software refines atomic positions and thermal parameters. Key metrics:

Q. How can contradictions in reported bioactivity data be addressed methodologically?

Discrepancies in bioactivity (e.g., antitrypanosomal vs. enzyme inhibition) require:

- Standardized Assays : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines) .

- Structural Analog Analysis : Test derivatives with systematic substitutions (Table 1).

- In Silico Modeling : Dock the compound into target receptors (e.g., Janus kinases) to predict binding modes .

Q. Table 1: Bioactivity Comparison of Structural Analogs

| Compound | Substituents | Reported Activity | Source |

|---|---|---|---|

| Target Compound | 2-Methyl, 6-(piperidin-4-yl) | Under investigation | - |

| 4-(4-Methoxyphenyl)pyrimidin-2-ol | 4-Methoxyphenyl | Antitrypanosomal | |

| 2-(Benzylamino)-6-methylpyrimidin-4-ol | Benzylamino substituent | Varied kinase inhibition |

Q. What methodological frameworks are used to study structure-activity relationships (SAR)?

SAR studies involve:

- Systematic Substitution : Synthesize derivatives with modifications at positions 2 (methyl), 4 (hydroxyl), and 6 (piperidine).

- Biological Screening : Test against targets (e.g., enzymes, receptors) using dose-response assays .

- Computational Analysis :

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity.

- Molecular Dynamics : Simulate ligand-receptor interactions over 100+ ns trajectories .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.